(6,7-Dimethoxyquinazoline-4-yl)-(4-ethynylphenyl)amine
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Overview
Description
(6,7-Dimethoxyquinazoline-4-yl)-(4-ethynylphenyl)amine is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy groups and an ethynylphenylamine moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dimethoxyquinazoline-4-yl)-(4-ethynylphenyl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Ethynylphenylamine Moiety: The ethynylphenylamine moiety is attached through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dimethoxyquinazoline-4-yl)-(4-ethynylphenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace leaving groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
(6,7-Dimethoxyquinazoline-4-yl)-(4-ethynylphenyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6,7-Dimethoxyquinazoline-4-yl)-(4-ethynylphenyl)amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biological processes. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Fruquintinib: A similar compound with a quinazoline core and methoxy groups, used as a VEGFR inhibitor in cancer therapy.
Gefitinib: Another quinazoline derivative used as an EGFR inhibitor in cancer treatment.
Uniqueness
(6,7-Dimethoxyquinazoline-4-yl)-(4-ethynylphenyl)amine is unique due to its specific structural features, such as the ethynylphenylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H15N3O2 |
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Molecular Weight |
305.3 g/mol |
IUPAC Name |
N-(4-ethynylphenyl)-6,7-dimethoxyquinazolin-4-amine |
InChI |
InChI=1S/C18H15N3O2/c1-4-12-5-7-13(8-6-12)21-18-14-9-16(22-2)17(23-3)10-15(14)19-11-20-18/h1,5-11H,2-3H3,(H,19,20,21) |
InChI Key |
OVBFNQKSLJYVCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C#C)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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